(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that combines structural elements of piperazine, cinnamyl, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-cinnamylpiperazine. This can be achieved by reacting cinnamyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Chromenone: The next step involves the coupling of the 4-cinnamylpiperazine with a chromenone derivative. This is usually done through a condensation reaction, where the piperazine derivative is reacted with 3-formylchromen-2-one in the presence of a catalyst like acetic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-cinnamylpiperazine: Shares the piperazine and cinnamyl moieties but lacks the chromenone structure.
2H-chromen-2-one derivatives: Compounds with similar chromenone structures but different substituents.
Uniqueness
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of piperazine, cinnamyl, and chromenone structures. This unique combination may confer distinct biological activities and chemical properties compared to other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(20-17-19-10-4-5-11-21(19)28-23(20)27)25-15-13-24(14-16-25)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAAYJJEFJCRO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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